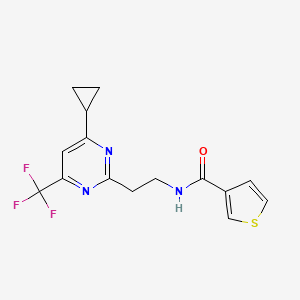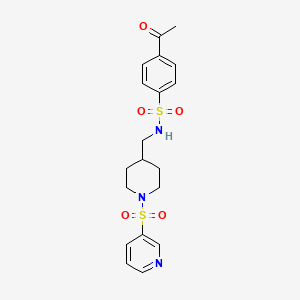![molecular formula C17H15NO6S B2710627 methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate CAS No. 2034567-22-9](/img/structure/B2710627.png)
methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a bifuran moiety
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme involved in inflammatory responses .
Mode of Action
Based on its structural similarity to other sulfamoylbenzoic acid derivatives, it may interact with its target enzyme through a mechanism involving nucleophilic substitution or free radical reactions .
Biochemical Pathways
If it indeed inhibits cpla2α like its structural analogs, it could potentially affect the arachidonic acid cascade, a pathway involved in inflammation .
Result of Action
If it indeed inhibits cpla2α like its structural analogs, it could potentially reduce the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the bifuran moiety. This can be achieved through a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions often involve a palladium catalyst, a boronic acid derivative, and a suitable base in an organic solvent.
Once the bifuran moiety is prepared, it is reacted with a sulfonamide derivative to form the sulfamoyl group. This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety would yield quinone derivatives, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfamoyl and ester groups.
Industry: It can be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate: Similar structure but with a butyl group instead of the bifuran moiety.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid core but differ in the substituents attached to the sulfonamide nitrogen.
Uniqueness
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(24-14)13-8-9-23-11-13/h2-9,11,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUOTQYVLLKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)
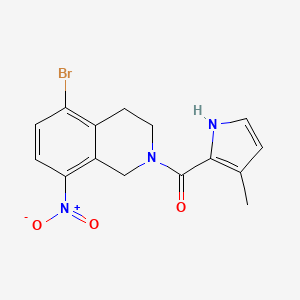
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)
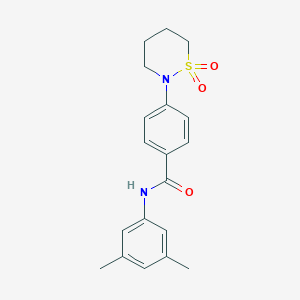
![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)
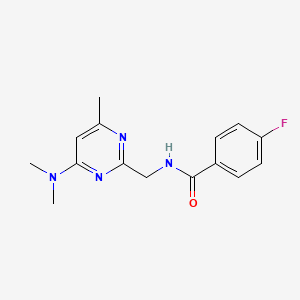
![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B2710557.png)
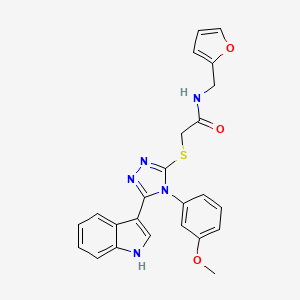
![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
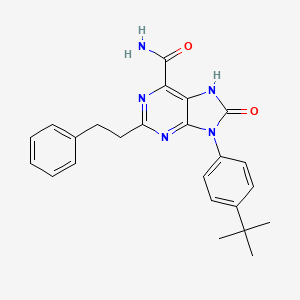
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)
